molecular formula C₁₀H₁₃NO₄S₂ B141201 2,3-dimethylbenzothiazolium methyl sulfate CAS No. 2038-15-5

2,3-dimethylbenzothiazolium methyl sulfate

Cat. No.: B141201
CAS No.: 2038-15-5
M. Wt: 275.3 g/mol
InChI Key: SJGPSJRZYHPVKB-UHFFFAOYSA-M
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Description

2,3-dimethylbenzothiazolium methyl sulfate is a chemical compound with a complex structure that includes a benzothiazole ring substituted with two methyl groups and a methyl sulfate group

Scientific Research Applications

2,3-dimethylbenzothiazolium methyl sulfate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to investigate its effects on biological systems and its potential as a biochemical tool.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.

    Industry: The compound is used in industrial processes, such as the production of dyes and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylbenzothiazolium methyl sulfate typically involves the reaction of 2,3-dimethylbenzothiazole with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in a suitable solvent and using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylbenzothiazolium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of 2,3-dimethylbenzothiazolium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-dimethylbenzothiazolium methyl sulfate include:

  • 2,3-Dimethylbenzothiazolium iodide
  • 2,3-Dimethylbenzo[d]thiazol-3-ium iodide
  • 2,3-Dimethylbenzo[d]thiazol-3-ium chloride

Uniqueness

This compound is unique due to its specific chemical structure and the presence of the methyl sulfate group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2,3-dimethyl-1,3-benzothiazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS.CH4O4S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGPSJRZYHPVKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942541
Record name 2,3-Dimethyl-1,3-benzothiazol-3-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-15-5
Record name NSC408412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethyl-1,3-benzothiazol-3-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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